molecular formula C5H10N2O4 B14300584 2-Methyl-4-nitrosomorpholine-2,6-diol CAS No. 111990-25-1

2-Methyl-4-nitrosomorpholine-2,6-diol

Cat. No.: B14300584
CAS No.: 111990-25-1
M. Wt: 162.14 g/mol
InChI Key: BXPVCAZULFSBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitrosomorpholine-2,6-diol is an organic compound with the molecular formula C5H10N2O4. It is a derivative of morpholine, a heterocyclic amine, and contains both nitroso and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylmorpholine with nitrous acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-4-nitrosomorpholine-2,6-diol may involve large-scale nitration and nitrosation processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrosomorpholine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholine compounds .

Scientific Research Applications

2-Methyl-4-nitrosomorpholine-2,6-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrosomorpholine-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The diol groups may also play a role in binding interactions with biomolecules .

Properties

CAS No.

111990-25-1

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-methyl-4-nitrosomorpholine-2,6-diol

InChI

InChI=1S/C5H10N2O4/c1-5(9)3-7(6-10)2-4(8)11-5/h4,8-9H,2-3H2,1H3

InChI Key

BXPVCAZULFSBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)O)N=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.